Head-to-Head IOP Reduction: LBN 0.024% vs. Latanoprost 0.005% in the Phase 2 VOYAGER Dose-Ranging Trial
In the randomized, investigator-masked, parallel-group VOYAGER study (N=413) comparing four concentrations of LBN to latanoprost 0.005% over 28 days, LBN 0.024% achieved a statistically significantly greater reduction in mean diurnal IOP compared to latanoprost at the primary endpoint of Day 28 [1]. The study established a clear dose-response relationship, with efficacy plateauing at the 0.024% concentration [1].
| Evidence Dimension | Mean Diurnal IOP Reduction from Baseline |
|---|---|
| Target Compound Data | LBN 0.024%: 9.0 mmHg reduction at Day 28 (approximately 33.3% from mean baseline of ~27 mmHg) |
| Comparator Or Baseline | Latanoprost 0.005%: 7.77 mmHg reduction at Day 28 |
| Quantified Difference | 1.23 mmHg greater reduction with LBN 0.024% (p=0.005) |
| Conditions | Randomized, investigator-masked, parallel-group Phase 2 dose-ranging study; 413 subjects with OAG or OHT; once-daily evening dosing for 28 days; primary endpoint: mean diurnal IOP reduction at Day 28 |
Why This Matters
This direct comparative data establishes a statistically and clinically meaningful advantage over the most widely prescribed generic PGA, providing a quantitative basis for therapeutic substitution decisions and formulary tier placement.
- [1] Weinreb RN, Ong T, Scassellati Sforzolini B, Vittitow JL, Singh K, Kaufman PL; VOYAGER study group. A randomised, controlled comparison of latanoprostene bunod and latanoprost 0.005% in the treatment of ocular hypertension and open angle glaucoma: the VOYAGER study. Br J Ophthalmol. 2015;99(6):738-743. doi:10.1136/bjophthalmol-2014-305908 View Source
